Mass Spectrometric Discrimination: +5 Da m/z Shift Enables Analyte-IS Baseline Resolution
Prothionamide-d5 Sulfoxide incorporates five deuterium atoms on the propyl side chain, producing a molecular ion [M+H]+ with a mass-to-charge ratio (m/z) shift of +5 Da relative to unlabeled Prothionamide Sulfoxide . This 5 Da separation exceeds the typical ±2–3 Da isotopic overlap threshold for small molecules (MW < 500 Da) and ensures baseline-resolved MS/MS detection channels without cross-interference from the M+2 or M+4 natural abundance isotopes of the unlabeled analyte . In contrast, substitution with an unlabeled analog (e.g., Ethionamide Sulfoxide) produces a structurally distinct molecular ion with potentially different fragmentation patterns, compromising MS/MS transition matching and introducing quantification bias [1].
| Evidence Dimension | Molecular ion [M+H]+ m/z shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +5 Da (MW = 201.30 g/mol vs. 196.27 g/mol for unlabeled Prothionamide Sulfoxide) |
| Comparator Or Baseline | Unlabeled Prothionamide Sulfoxide (analyte): 0 Da shift |
| Quantified Difference | Δm/z = +5 Da |
| Conditions | Positive electrospray ionization (ESI+) MS; calculated from molecular formula C9H7D5N2OS vs. C9H12N2OS [1] |
Why This Matters
The +5 Da mass differential provides unequivocal MS channel separation, eliminating the risk of isotopic cross-talk that can occur with d3- or d4-labeled IS where natural abundance M+2/M+3 isotopes of the analyte contribute to IS signal.
- [1] Pharmaffiliates. Protionamide-d5 Sulfoxide – CAS 1329568-86-6. Product Technical Datasheet (molecular formula C9H7D5N2OS). View Source
